Methanol, (phenylmethoxy)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, (phenylmethoxy)-, acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanol group, a phenylmethoxy group, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanol, (phenylmethoxy)-, acetate can be synthesized through several methods. One common synthetic route involves the esterification of phenylmethanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the reaction flask . Another method involves the transesterification of phenylmethanol with methyl acetate, using an acid or base catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors where phenylmethanol and acetic acid are continuously fed into the reactor, and the product is continuously removed. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methanol, (phenylmethoxy)-, acetate undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield phenylmethanol and acetic acid.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, primary amines, nucleophilic conditions.
Major Products Formed
Oxidation: Phenylmethoxyacetic acid.
Reduction: Phenylmethanol, acetic acid.
Substitution: Phenylmethoxyacetamide.
Wissenschaftliche Forschungsanwendungen
Methanol, (phenylmethoxy)-, acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methanol, (phenylmethoxy)-, acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Methanol, (phenylmethoxy)-, acetate can be compared with other similar compounds, such as:
Phenylmethanol: Both compounds contain a phenylmethoxy group, but this compound has an additional acetate group, making it more reactive in esterification reactions.
Methyl Acetate:
Phenylmethoxyacetic Acid: This compound is an oxidation product of this compound and has different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, diverse reactivity, and potential biological activities make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
7708-28-3 |
---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
acetic acid;phenylmethoxymethanol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c9-7-10-6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7H2;1H3,(H,3,4) |
InChI-Schlüssel |
GEDNPVQHQSZQFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)COCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.